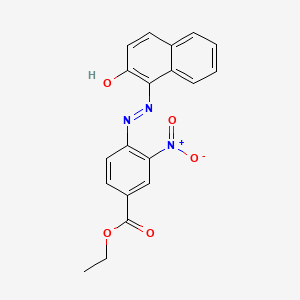
4-(Phenylmethyl)(1,1'-biphenyl)-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is an organic compound with the chemical formula C20H18O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and toluene . This compound is part of the biphenyl family, which consists of two connected benzene rings, and it has a hydroxyl group (-OH) attached to one of the rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol typically involves the reaction of 4-bromobenzyl alcohol with biphenyl-2-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and yields. The purification process involves recrystallization from suitable solvents to obtain the pure compound.
化学反应分析
Types of Reactions
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-(Phenylmethyl)(1,1’-biphenyl)-2-one.
Reduction: Formation of 4-(Phenylmethyl)(1,1’-biphenyl).
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-(Phenylmethyl)(1,1’-biphenyl)-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Biphenyl: A simpler structure with two connected benzene rings, lacking the hydroxyl group.
4-Methylbiphenyl: Similar structure with a methyl group instead of a hydroxyl group.
4-Hydroxybiphenyl: Similar structure with a hydroxyl group but without the phenylmethyl substituent.
Uniqueness
4-(Phenylmethyl)(1,1’-biphenyl)-2-ol is unique due to the presence of both a hydroxyl group and a phenylmethyl substituent. This combination allows for diverse chemical reactivity and interactions, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
85959-13-3 |
|---|---|
分子式 |
C19H16O |
分子量 |
260.3 g/mol |
IUPAC 名称 |
5-benzyl-2-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-19-14-16(13-15-7-3-1-4-8-15)11-12-18(19)17-9-5-2-6-10-17/h1-12,14,20H,13H2 |
InChI 键 |
YQDDPPZDVUUXOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


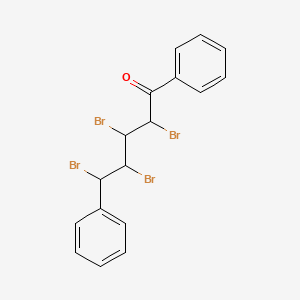
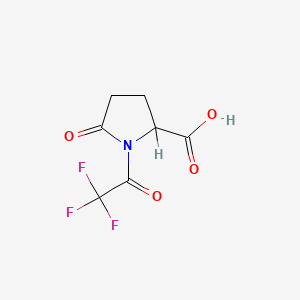
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
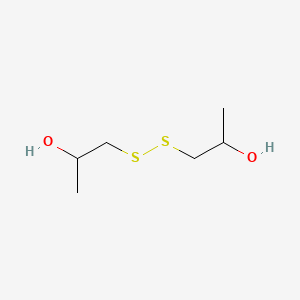
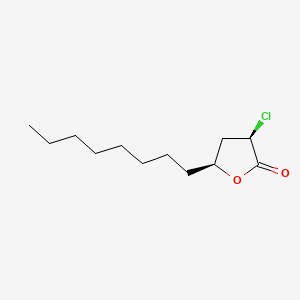

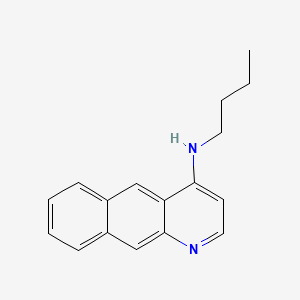
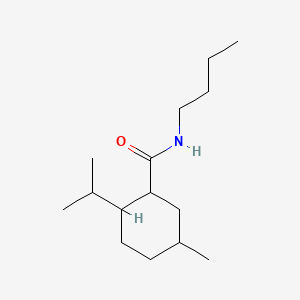
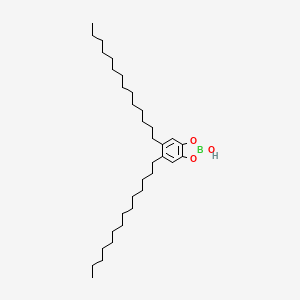

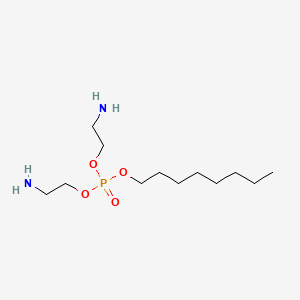
![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)

